3-Cyclohexylideneaminoxypropionic acid

Description

3-Cyclohexylpropionic acid (CAS 701-97-3) is a carboxylic acid derivative featuring a cyclohexyl group attached to the third carbon of a propionic acid backbone. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.23 g/mol. This compound is widely utilized as a pharmaceutical intermediate, notably in the synthesis of antibiotics like Ceftriaxone, where it contributes to structural modifications critical for biological activity . Its cyclohexyl substituent enhances lipophilicity, influencing drug solubility and metabolic stability.

Properties

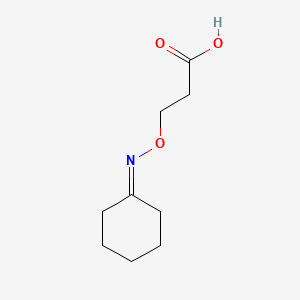

CAS No. |

103586-54-5 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

3-(cyclohexylideneamino)oxypropanoic acid |

InChI |

InChI=1S/C9H15NO3/c11-9(12)6-7-13-10-8-4-2-1-3-5-8/h1-7H2,(H,11,12) |

InChI Key |

GJPRJMXTZMPLJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NOCCC(=O)O)CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds and Properties

The following table summarizes critical data for 3-Cyclohexylpropionic acid and its analogues:

Structural and Functional Analysis

Cycloalkyl Substituent Effects Ring Size: Replacing the cyclohexyl group in 3-Cyclohexylpropionic acid with a cyclopentyl group (as in 3-Cyclopentylpropionic acid) reduces steric bulk and lipophilicity. This decreases molecular weight by ~14 g/mol and may lower melting/boiling points . Polarity: The sulfonic acid group in 3-Cyclohexylaminopropanesulfonic acid introduces strong acidity (pKa ~1-2), contrasting with the weaker carboxylic acid group (pKa ~4-5) in 3-Cyclohexylpropionic acid. This makes the former suitable for low-pH buffer systems .

Biological and Industrial Relevance Pharmaceutical Utility: 3-Cyclohexylpropionic acid’s role in Ceftriaxone synthesis highlights its importance in antibiotic production, where its hydrophobicity aids in drug-receptor interactions . In contrast, 3-Cyclohexylalanine’s amino acid structure enables incorporation into peptides, modulating biological activity . Biochemical Applications: 3-Cyclohexylaminopropanesulfonic acid’s zwitterionic nature (due to amine and sulfonic acid groups) supports its use in stabilizing enzymatic reactions under extreme pH conditions .

Safety and Handling Carboxylic Acids: Both 3-Cyclohexylpropionic and 3-Cyclopentylpropionic acids require precautions against skin/eye irritation, typical of corrosive substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.